Product packaging for 3-Methylcholanthrylene(Cat. No.:CAS No. 3343-10-0)

3-Methylcholanthrylene

Número de catálogo: B1213059
Número CAS: 3343-10-0
Peso molecular: 266.3 g/mol
Clave InChI: HUIUEHNRLHPDBT-UHFFFAOYSA-N
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Descripción

Historical Context of Research on Polycyclic Aromatic Hydrocarbons and 3-Methylcholanthrene (B14862)

The story of 3-Methylcholanthrene is deeply intertwined with the broader history of research into polycyclic aromatic hydrocarbons (PAHs), a class of compounds generated from the incomplete combustion of organic materials. ebi.ac.ukcdc.govspandidos-publications.com The recognition of PAHs as carcinogens dates back to the 18th century, with observations of high incidences of scrotal cancer in chimney sweeps. However, it was not until the early 20th century that the specific chemical culprits began to be identified.

A significant breakthrough came in 1933 with the first published synthesis of 3-Methylcholanthrene. wikipedia.org This development was spurred by the realization that some of the most potent carcinogenic hydrocarbons were structurally similar to bile acids, leading to the synthesis of 20-methylcholanthrene from these biological molecules. taylorandfrancis.com This structural similarity to endogenous molecules like cholesterol and steroid hormones fueled hopes that understanding these exogenous carcinogens could unlock the fundamental mechanisms of cancer. taylorandfrancis.com

The discovery that 3-MC could reliably induce tumors in animals, particularly sarcomas in mice, quickly established it as a valuable experimental tool. wikipedia.orgrsna.org Early research focused on its carcinogenic properties, with studies demonstrating its ability to cause a variety of cancers in different tissues. taylorandfrancis.comnj.gov These initial investigations laid the groundwork for decades of research into chemical carcinogenesis.

Contemporary Significance of 3-Methylcholanthrene in Mechanistic Chemical Biology

In the modern era, the significance of 3-Methylcholanthrene has evolved from simply being a known carcinogen to a sophisticated tool in mechanistic chemical biology. ebi.ac.ukoup.com Its primary role in contemporary research lies in its ability to act as a potent agonist for the aryl hydrocarbon receptor (AhR). scbt.comebi.ac.ukoup.comnih.govebi.ac.uk The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in drug metabolism and the cellular response to xenobiotics. oup.comoup.com

The interaction of 3-MC with the AhR initiates a cascade of cellular events. oup.com Upon binding, the 3-MC/AhR complex translocates to the nucleus, where it partners with the AhR nuclear translocator (ARNT). oup.comoup.com This heterodimer then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), leading to the altered transcription of target genes. oup.comoup.com This well-defined mechanism of action makes 3-MC an invaluable probe for dissecting the complex signaling pathways governed by the AhR.

Current research leverages 3-MC to explore a wide range of biological processes, including:

Carcinogenesis and Mutagenesis: It remains a cornerstone for inducing tumors in animal models to study the molecular and cellular events that drive cancer development. wikipedia.org

Enzyme Induction: 3-MC is a potent inducer of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolic activation of PAHs. oup.comnih.gov This allows researchers to investigate the mechanisms of metabolic activation and detoxification of carcinogens.

Gene Regulation: By activating the AhR, 3-MC provides a means to identify and characterize the genes and pathways regulated by this receptor, offering insights into its diverse physiological and toxicological roles. oup.com

Cell Transformation: In vitro cell transformation assays using 3-MC help to identify the molecular signatures and key events that lead to the malignant transformation of cells. mdpi.com

Immunotoxicity: Studies have shown that 3-MC can alter T-cell function and induce suppressor T-cells, highlighting its impact on the immune system. researchgate.net

Overview of Key Research Paradigms and Theoretical Frameworks

The study of 3-Methylcholanthrene is guided by several key research paradigms and theoretical frameworks that provide a structure for understanding its biological effects. A research paradigm can be understood as a philosophical and theoretical framework that guides the scientific process, from the formulation of theories to the design of experiments. researcher.lifercs.ac.uk

The dominant paradigm in 3-MC research is positivism , which relies on quantitative, empirical data to test hypotheses and establish cause-and-effect relationships. researcher.liferesearchgate.net This is evident in the vast body of literature that uses controlled experiments to measure the effects of 3-MC on biological systems.

Within this overarching paradigm, several theoretical frameworks are central to understanding the action of 3-Methylcholanthrene:

The "Initiation-Promotion" Model of Carcinogenesis: This classic model posits that cancer develops in distinct stages. nih.gov 3-MC is considered a "complete carcinogen," meaning it can act as both an initiator, causing initial DNA damage, and a promoter, stimulating the proliferation of initiated cells. amegroups.org However, it is also used in experimental models specifically as an initiator. amegroups.org

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: As previously discussed, the AhR pathway is the central theoretical framework for understanding the molecular mechanism of action for 3-MC and many other PAHs. ebi.ac.ukoup.comnih.gov Research within this framework focuses on ligand binding, receptor activation, nuclear translocation, DNA binding, and the subsequent transcriptional regulation of target genes. oup.com

The "Bay Region" Theory: This theory, developed by Jerina and Daly, predicts that the carcinogenicity of many PAHs is due to their metabolic activation to form highly reactive diol epoxides in the "bay region" of the molecule. aacrjournals.org While highly influential, research on 3-MC has also indicated that other metabolites may play a significant role in its carcinogenicity, suggesting a more complex picture. aacrjournals.org

The Unified Theory for PAH Carcinogenicity: This theory proposes that one-electron oxidation is a key step in the metabolic activation of PAHs, leading to the formation of electrophilic and carcinogenic metabolites. researchgate.net Studies have shown that the products of one-electron oxidation of 3-MC align with the predictions of this theory. researchgate.net

These paradigms and theories provide the conceptual lenses through which researchers investigate the multifaceted biological activities of 3-Methylcholanthrene, from its initial interaction with cellular receptors to its ultimate role in the development of cancer.

Data Tables

Table 1: Physical and Chemical Properties of 3-Methylcholanthrene

PropertyValueSource
IUPAC Name 3-methyl-1,2-dyhydrobenzo[j]aceanthrylene wikipedia.org
Molecular Formula C21H16 wikipedia.orgnih.gov
Molar Mass 268.35 g/mol wikipedia.orgnih.gov
Appearance Pale yellow solid crystals wikipedia.orgnih.gov
Melting Point 180 °C (356 °F; 453 K) wikipedia.org
Boiling Point 280 °C (536 °F; 553 K) at 80 mmHg wikipedia.org
Solubility Insoluble in water; soluble in benzene, toluene, xylene wikipedia.org
CAS Number 56-49-5 scbt.com

Table 2: Key Research Applications of 3-Methylcholanthrene

Application AreaDescriptionKey References
Carcinogenesis Research Induction of tumors in animal models to study cancer development. wikipedia.orgrsna.org
Mechanistic Toxicology Elucidation of the AhR signaling pathway and metabolic activation. ebi.ac.ukoup.comoup.com
Enzyme Induction Studies Investigation of the induction of cytochrome P450 enzymes. oup.comnih.gov
Cell Transformation Assays In vitro modeling of malignant cell transformation. mdpi.com
Immunotoxicology Studying the effects on immune cell function. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B1213059 3-Methylcholanthrylene CAS No. 3343-10-0

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

3343-10-0

Fórmula molecular

C21H14

Peso molecular

266.3 g/mol

Nombre IUPAC

3-methylbenzo[j]aceanthrylene

InChI

InChI=1S/C21H14/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-12H,1H3

Clave InChI

HUIUEHNRLHPDBT-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1

SMILES canónico

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1

Otros números CAS

3343-10-0

Sinónimos

3-MCE
3-methylcholanthrylene

Origen del producto

United States

Metabolic Activation and Biotransformation Pathways of 3 Methylcholanthrylene

Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like 3-Methylcholanthrylene. nih.govmdpi.com These enzymes are responsible for the initial oxidative metabolism that prepares the compound for further reactions. sigmaaldrich.comnih.gov Studies on 3MCE metabolism have often utilized liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) (3MC), a potent inducer of specific CYP enzymes, highlighting their critical role. oup.com

The CYP1A subfamily, particularly CYP1A1 and CYP1A2, plays a pivotal role in the metabolic activation of PAHs. nih.gov Research has demonstrated that the related compound, 3-methylcholanthrene, causes a marked and sustained induction of both CYP1A1 and CYP1A2 enzymes. nih.gov This induction occurs through the sustained transcriptional activation of the corresponding promoters. nih.gov

CYP1A1 and CYP1A2 have broad and often overlapping substrate specificities, and they are key in converting procarcinogens into their biologically active forms. nih.govresearchgate.netmdpi.com While direct studies specifying the exclusive role of CYP1A1 versus CYP1A2 in this compound metabolism are limited, the use of 3MC-induced liver microsomes in metabolic studies strongly implicates this family in its biotransformation. oup.com The activity of these enzymes leads to the formation of epoxide and hydroxylated metabolites, which are critical steps in the bioactivation cascade of PAHs. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism

Enzyme Family Specific Isoform Known Role in Metabolism
CYP1 Family CYP1A1 Key role in the metabolic activation of PAHs to carcinogenic metabolites. nih.gov Converts procarcinogens to reactive epoxides. researchgate.net
CYP1A2 Plays a significant role in drug and procarcinogen metabolism. nih.govmdpi.com Its induction is persistently enhanced by 3-methylcholanthrene. nih.gov
CYP2 Family CYP2E1 Metabolizes many toxic environmental chemicals and carcinogens. wikipedia.org Involved in the breakdown of small, polar molecules. wikipedia.org
CYP3 Family CYP3A4 Metabolizes a very high percentage of clinically used drugs and various procarcinogens. mdpi.commdpi.comnih.gov

Beyond the CYP1A family, other P450 isoforms are known to contribute to the metabolism of a wide array of xenobiotics and carcinogens. mdpi.com

CYP2E1 : This enzyme is involved in the breakdown of numerous toxic environmental chemicals and potential carcinogens. wikipedia.org It typically metabolizes small, polar molecules. wikipedia.org

CYP3A4 and CYP3A5 : These are among the most important enzymes in drug metabolism in humans, responsible for processing a substantial percentage of clinical drugs. mdpi.comnih.gov They share high sequence homology and have broad substrate specificities, including the metabolic activation and detoxification of various procarcinogens. researchgate.netmdpi.comresearchgate.net For instance, CYP3A4 is involved in the metabolism of aflatoxin B1. researchgate.net

While specific studies detailing the direct contribution of CYP2E1, CYP3A4, and CYP3A5 to the metabolism of this compound are not prominent, their established roles in the biotransformation of other PAHs and complex molecules suggest a potential involvement. mdpi.comwikipedia.orgnih.gov

Role of CYP1A Family Enzymes (CYP1A1, CYP1A2) in Bioactivation

Phase I Metabolic Reactions and Reactive Intermediate Formation

Phase I reactions modify the chemical structure of a xenobiotic by adding or exposing functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups. sigmaaldrich.comlabce.com This process generally increases the water solubility of the compound. sigmaaldrich.com For this compound, Phase I metabolism is characterized by hydroxylation and oxidation events that lead to various intermediates. oup.comnih.gov

Hydroxylation, the introduction of a hydroxyl group, is a primary Phase I reaction for this compound. labce.comdroracle.ai Studies using rat liver homogenates have identified several hydroxylated metabolites. nih.govnih.gov These include mono-hydroxylated and di-hydroxylated products, demonstrating that multiple sites on the 3MCE molecule are susceptible to this enzymatic action. oup.comnih.gov

An unstable intermediate, 3MCE 1,2-epoxide, was also identified, which is a precursor to diol formation. oup.com The formation of these hydroxylated derivatives is a classic function of cytochrome P450 enzymes. sigmaaldrich.commdpi.com

Table 2: Identified Metabolites of this compound in Rat Liver Preparations

Metabolite Name Type Reference
trans-1,2-dihydroxy-3-methylcholanthrene Dihydrodiol nih.govnih.gov
2-hydroxy-3-methylcholanthrene Monohydroxy nih.govnih.gov
3-methylcholanthren-2-one Ketone nih.govnih.gov
3-hydroxymethylcholanthrylene (3-OHMCE) Monohydroxy oup.com
3-OHMCE trans-11,12-dihydrodiol Dihydrodiol oup.com
3MCE trans-11,12-dihydrodiol Dihydrodiol oup.com
3MCE trans-9,10-dihydrodiol Dihydrodiol oup.com
9-hydroxy-3MCE Monohydroxy oup.com
10-hydroxy-3MCE Monohydroxy oup.com
3MC-2-one trans-9,10-dihydrodiol Dihydrodiol-Ketone oup.com
3MCE 1,2-epoxide Epoxide oup.com

An alternative pathway for the metabolic activation of PAHs involves one-electron oxidation. researchgate.net This mechanism has been proposed for the parent compound, 3-methylcholanthrene, and is relevant to related structures like this compound. researchgate.net This process removes a single electron from the molecule, resulting in the formation of a highly reactive radical cation. researchgate.netbeilstein-journals.orgrsc.org These radical cations are electrophilic and can react with cellular nucleophiles. researchgate.net For 3-methylcholanthrene, studies have shown that trapping of the radical cation by nucleophiles happens specifically at the 1-carbon position. researchgate.net The formation of such radical cations represents a significant pathway for the bioactivation of certain PAHs. researchgate.netnih.gov

Hydroxylation Processes

Phase II Conjugation Pathways in this compound Metabolism

Following Phase I reactions, the introduced functional groups can serve as sites for Phase II conjugation. nih.govreactome.org Phase II metabolism involves attaching endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione (B108866), to the Phase I metabolite. drughunter.comslideshare.net This process significantly increases the water solubility and facilitates the excretion of the compound. nih.govslideshare.net

In the metabolism of this compound, a glutathione conjugate has been identified. nih.govnih.gov Specifically, a product consistent with S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione or its positional isomer was detected after incubation with rat liver homogenates. nih.govnih.gov This finding directly confirms that glutathione conjugation is a relevant Phase II pathway for the detoxification of this compound metabolites. nih.govnih.gov The enzymes that catalyze these conjugation reactions are typically transferases, such as glutathione S-transferases (GSTs). nih.govdrughunter.com

Glucuronidation (e.g., UDP-glucuronosyl transferases, UGT)

Glucuronidation is a major Phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate. acs.org This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the microsomal fraction of cells, particularly in the liver. acs.orghmdb.ca The process increases the hydrophilicity of xenobiotic metabolites, facilitating their elimination from the body via bile or urine. spandidos-publications.com UGTs act on a wide variety of substrates that possess hydroxyl, carboxyl, amine, or thiol functional groups, many of which are generated during Phase I metabolism of compounds like 3-MC. nih.gov

Research has shown that 3-methylcholanthrene is a potent inducer of specific UGT isoforms, indicating the importance of this pathway in its metabolism. Studies in rats have demonstrated tissue-specific expression and induction patterns. For instance, treatment with 3-MC leads to a significant induction of UGT1A6 and UGT1A7 mRNA in the liver (10-fold increase) and, to a lesser extent, in gastric tissues and the intestine. spandidos-publications.com Conversely, the same treatment can cause a downregulation of other isoforms, such as UGT1A1 in the liver. spandidos-publications.com This differential regulation highlights a complex, targeted response to 3-MC exposure.

Table 1: Induction of UGT Isoforms by 3-Methylcholanthrene in Rat Tissues

UGT IsoformTissueEffect of 3-MC TreatmentReference
UGT1A6Liver10-fold induction of mRNA spandidos-publications.com
UGT1A7Liver10-fold induction of mRNA spandidos-publications.com
UGT1A6 & UGT1A7Gastric Tissues4-fold induction spandidos-publications.com
UGT1A6 & UGT1A7Intestine2-fold induction spandidos-publications.com
UGT1A1LiverDownregulation spandidos-publications.com

Glutathione S-Transferase (GST) Mediated Conjugation

Another essential Phase II detoxification route is the conjugation of metabolites with the endogenous antioxidant glutathione (GSH). oup.comoup.com This reaction is catalyzed by a family of enzymes called Glutathione S-transferases (GSTs). oup.com GSTs play a major role in protecting cells from reactive electrophilic compounds, such as the epoxide intermediates formed during the Phase I metabolism of polycyclic aromatic hydrocarbons like 3-MC. researchgate.netoup.comnih.gov By catalyzing the nucleophilic attack of GSH on these electrophiles, GSTs form stable, water-soluble GSH-conjugates that can be readily eliminated. researchgate.net

Direct evidence for this pathway's involvement in 3-MC metabolism comes from studies using rat liver homogenates. Chromatographic investigation identified a specific glutathione conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, formed from a 3-MC metabolite. nih.gov This demonstrates that reactive intermediates of 3-MC are substrates for GST-mediated detoxification. Furthermore, studies on the compound this compound, a related structure, also revealed the formation of a glutathione conjugate. nih.gov The induction of GST activity in various tissues following 3-MC treatment further underscores the pathway's significance in the cellular response to this xenobiotic. nih.gov

Table 2: Identified Glutathione Conjugates in the Metabolism of 3-Methylcholanthrene and Related Compounds

Parent CompoundIdentified/Proposed Glutathione ConjugateExperimental SystemReference
3-MethylcholanthreneS-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathioneRat-liver homogenates nih.gov
This compoundS-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione (or positional isomer)Rat-liver homogenates nih.gov

Xenobiotic Metabolism Research Frameworks Applied to this compound

The study of 3-methylcholanthrene metabolism has been advanced by the application of modern, large-scale research frameworks that provide a broader understanding of its biological interactions. These frameworks move beyond single-enzyme assays to a systems-level view of toxicology.

Metabolomics: This framework involves the global analysis of small-molecule metabolites in a biological system to identify "chemical fingerprints" that result from exposure to a substance. nih.gov A metabolomics approach has been directly applied to study the effects of chronic 3-MC exposure on liver cells. spandidos-publications.com Using high-resolution magic angle spinning nuclear magnetic resonance spectroscopy, researchers identified significant alterations in the cellular metabolome, including a notable decrease in glutathione (GSH) levels and changes in its synthesis precursors. spandidos-publications.com This application of metabolomics provided key insights, demonstrating that chronic 3-MC exposure can inhibit GSH biosynthesis, potentially making cells more vulnerable to oxidative stress. spandidos-publications.com

Tox21 Program: The Toxicology in the 21st Century (Tox21) program is a US federal collaboration aimed at transforming toxicology testing from traditional animal studies to more efficient in vitro methods, using high-throughput screening (HTS) and computational tools. numberanalytics.comtox21.gov The program's goal is to prioritize chemicals for further study, identify mechanisms of toxicity, and develop more predictive models. tox21.gov 3-methylcholanthrene is included in the Tox21 library of over 10,000 compounds. researchgate.net As part of this library, it has been subjected to extensive profiling across numerous HTS assays to characterize its bioactivity, contributing to a large-scale, data-driven framework for assessing its potential hazards and understanding its mechanisms of action. researchgate.net

Suspect Screening Analysis (SSA) and Metabolite Identification: This framework combines analytical chemistry with predictive toxicology to identify potential metabolites of a xenobiotic. bohrium.comresearchgate.net In SSA, a list of "suspect" metabolites is generated based on known metabolic reactions, and high-resolution mass spectrometry is then used to search for these compounds in experimental samples. bohrium.com The complex biotransformation of 3-MC, which produces numerous metabolites, is well-suited to this approach. Early research, while not using the modern term, applied this principle by using chromatography to systematically separate and tentatively identify a wide array of metabolic products from 3-MC in liver homogenates. nih.gov This foundational work provided a detailed metabolic map that is continuously refined by modern analytical technologies.

Table 3: Tentatively Identified Metabolic Products of 3-Methylcholanthrene in Rat-Liver Homogenates

Metabolite ClassIdentified/Proposed CompoundReference
Monohydroxy derivatives1-hydroxy-3-methylcholanthrene nih.gov
2-hydroxy-3-methylcholanthrene nih.gov
Dihydroxy derivativescis-1,2-dihydroxy-3-methylcholanthrene nih.gov
trans-1,2-dihydroxy-3-methylcholanthrene nih.gov
Dihydro-dihydroxy derivative11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene nih.gov
Ketone derivatives3-methylcholanthrene-1-one nih.gov
3-methylcholanthrene-2-one nih.gov
Quinone derivative3-methylcholanthrene-1,2-quinone nih.gov
Hydroxymethyl derivative3-hydroxymethylcholanthrene nih.gov
Glutathione ConjugateS-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione nih.gov

Molecular Mechanisms of Aryl Hydrocarbon Receptor Ahr Activation by 3 Methylcholanthrylene

Ligand Binding and AhR Complex Formation

In its inactive state, the AhR resides within the cytoplasm as part of a multi-protein complex. This complex includes heat shock protein 90 (Hsp90), the Hsp90 co-chaperone p23, and an immunophilin-like protein known as AhR-interacting protein (AIP) or X-associated protein 2 (XAP2). aopwiki.orgwikipedia.org The association with these chaperones maintains the AhR in a conformation that is receptive to ligand binding while preventing its premature translocation to the nucleus. wikipedia.orgescholarship.org

The binding of a ligand, such as 3-Methylcholanthrylene, to the PAS-B domain of the AhR induces a conformational change in the receptor protein. escholarship.org This alteration leads to the dissociation of the chaperone proteins, exposing a nuclear localization signal (NLS) located in the basic helix-loop-helix (bHLH) region of the AhR. wikipedia.orgescholarship.org Subsequently, the ligand-bound AhR translocates into the nucleus.

Once inside the nucleus, the AhR dissociates from any remaining cytoplasmic partners and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the bHLH-PAS family of proteins. nih.govaopwiki.orgmdpi.com This AhR/ARNT heterodimer is the transcriptionally active form of the receptor, capable of binding to specific DNA sequences and modulating gene expression. escholarship.org Following the initiation of transcription, the AhR is exported from the nucleus and targeted for degradation by the 26S proteasome pathway. nih.gov

Differential Recruitment of AhR to Genomic Promoters

The recruitment of the activated AhR/ARNT complex to genomic DNA is a critical step in the transcriptional regulation of target genes. This binding is not uniform and can be influenced by the specific ligand, leading to differential gene expression profiles.

The canonical binding sites for the AhR/ARNT heterodimer are known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs). unibo.itaopwiki.org These elements contain a core consensus sequence of 5'-GCGTG-3'. wikipedia.orgwikidoc.org The AhR/ARNT complex binds to this sequence in an asymmetric fashion, with ARNT typically interacting with the 5'-GTG-3' portion and AhR binding to the 5'-TC/TGC-3' part. wikipedia.org Studies utilizing chromatin immunoprecipitation (ChIP) have confirmed that upon treatment with this compound, the AhR is recruited to numerous genomic regions containing these XREs. nih.govnih.gov

However, research has also revealed that AhR can regulate gene expression through non-canonical mechanisms. unibo.it The AhR/ARNT complex has been observed to bind to genomic regions that lack the classic XRE sequence. researchgate.net This suggests the existence of alternative binding motifs or mechanisms of DNA interaction, such as tethering to other transcription factors. nih.gov One such non-canonical element, termed AHRE-II with the sequence 5'-CATG(N6)C[T/A]TG-3', has been identified as capable of indirectly interacting with the AhR/ARNT complex. wikipedia.org

The dynamics of AhR activation and recruitment to promoters can vary significantly depending on the activating ligand. A direct comparison between this compound (3-MC) and the potent, persistent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in human breast cancer cells has highlighted these differences. nih.govnih.gov

While both ligands induce AhR binding to a substantial number of promoter regions, their binding profiles only partially overlap. nih.gov One study identified 241 genomic regions bound by the AhR-3MC complex. A comparison with a previous study on TCDD revealed that 127 of these regions were common to both ligands, indicating both shared and ligand-specific target sites. nih.govnih.govresearchgate.net This suggests that this compound can act as a selective AhR modulator. researchgate.net

Furthermore, the temporal pattern of AhR recruitment can differ. Treatment with this compound has been shown to induce a differential oscillatory binding of AhR to the promoters of target genes, with a periodicity of approximately 1.5 to 2 hours. nih.govnih.gov This oscillatory binding behavior was not reported for TCDD in earlier studies. nih.gov These ligand-specific differences in receptor recruitment and dynamics likely contribute to their distinct toxicological and biological effects. nih.gov

FeatureThis compound (3-MC)2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)
AhR-Bound Genomic Regions 241 identified in one study nih.govnih.govData from a prior study used for comparison nih.govnih.gov
Common AhR-Bound Regions 127 regions shared with TCDD nih.govnih.gov127 regions shared with 3-MC nih.govnih.gov
Receptor Binding Dynamics Induces differential oscillatory binding (1.5-2h periodicity) nih.govnih.govNot reported to have the same oscillatory binding nih.gov
Receptor Responsiveness Cells become responsive again after 24h of exposure nih.govnih.govCells treated with 3-MC were not responsive to TCDD re-dosing nih.gov

Identification of AhR-Responsive Elements (XREs) and Non-Canonical Binding Sites

Downstream Transcriptional Regulation by AhR

Following binding to promoter and enhancer regions, the AhR/ARNT complex recruits co-activator proteins and the basal transcriptional machinery to initiate or alter the transcription of target genes. nih.gov The resulting changes in gene expression are complex and can involve activation, repression, or no significant change, even at sites where AhR is bound. nih.gov

A well-characterized set of genes induced by AhR activation is referred to as the "Ah gene battery". unibo.it These genes are primarily involved in the metabolism of xenobiotics. The induction of these genes is a hallmark of AhR activation by ligands like this compound. The core members of this battery include:

CYP1A1 (Cytochrome P450, family 1, subfamily A, polypeptide 1) nih.gov

CYP1A2 (Cytochrome P450, family 1, subfamily A, polypeptide 2) nih.gov

CYP1B1 (Cytochrome P450, family 1, subfamily B, polypeptide 1) nih.gov

ALDH3A1 (Aldehyde Dehydrogenase 3 Family, Member A1) unibo.it

GSTA1 (Glutathione S-Transferase Alpha 1) unibo.it

NQO1 (NAD(P)H Dehydrogenase, Quinone 1) unibo.it

UGT1A6 (UDP Glucuronosyltransferase Family 1 Member A6) unibo.it

The induction of these enzymes, particularly the cytochrome P450s, facilitates the metabolic conversion of PAHs into more water-soluble forms that can be excreted. nih.gov

The transcriptional outcome of AhR activation by this compound is not limited to the induction of the Ah gene battery. Genome-wide studies have demonstrated that AhR binding can lead to a range of regulatory effects. nih.govnih.gov For a subset of 26 identified AhR-bound regions, the response of the associated target genes to this compound varied from activation to repression, while some genes showed no change in expression. nih.govnih.gov This highlights the complexity of AhR-mediated signaling, where the ultimate transcriptional response is likely context-dependent, potentially influenced by the chromatin landscape, the presence of other transcription factors, and the specific dynamics of AhR binding. nih.gov

Gene Response to 3-MC at AhR-Bound SitesDescription
Activation Increased gene transcription following AhR recruitment. nih.govnih.gov
Repression Decreased gene transcription following AhR recruitment. nih.govnih.gov
Neutral Effect No significant change in gene transcription despite AhR binding. nih.govnih.gov

Induction of the Ah Gene Battery

AhR-Mediated Cross-Talk with Other Cellular Signaling Pathways

The activation of the Aryl Hydrocarbon Receptor (AhR) by ligands such as this compound (3-MC) initiates a cascade of molecular events that extend beyond the well-known xenobiotic metabolism pathway. The activated AhR complex can engage in significant cross-talk with other critical cellular signaling pathways, thereby modulating a wide range of physiological and pathological processes. This interaction, or cross-talk, occurs through various mechanisms, including direct protein-protein interactions, competition for shared co-activator proteins, and indirect regulation of gene expression. These interactions link environmental chemical exposures to fundamental cellular processes such as hormone signaling and immune responses.

Interaction with Nuclear Hormone Receptors (e.g., Estrogen Receptor α, Androgen Receptor)

The AhR signaling pathway has a well-documented, complex, and often reciprocal relationship with nuclear hormone receptor signaling. These interactions are particularly significant in hormone-responsive tissues and cancers.

Estrogen Receptor α (ERα): The cross-talk between AhR and Estrogen Receptor α (ERα) is multifaceted, with evidence supporting several distinct mechanisms. mdpi.com Activation of AhR by ligands has often been associated with anti-estrogenic effects. Proposed mechanisms for this inhibition include the activated AhR/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer directly binding to inhibitory xenobiotic response elements (XREs) in ERα target genes, the competition for and "squelching" of limited pools of coactivators required by both pathways, and an increase in the metabolic degradation of estrogen through the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.comresearchgate.net

However, research has also revealed that certain AhR agonists, including 3-MC, can induce estrogenic activity. nih.govscilit.com Studies in MCF-7 breast cancer cells have shown that 3-MC can activate estrogen-responsive genes. nih.govresearchgate.net Interestingly, this estrogenic response was found to be inhibited by an ERα antagonist, but not by the knockdown of AhR, suggesting that 3-MC may directly activate ERα in an AhR-independent manner. nih.gov This direct activation was further supported by competitive ERα binding assays and evidence that 3-MC could enhance ERα's association with the promoter region of an estrogen-responsive gene. nih.gov These findings indicate that 3-MC can act as a selective AhR modulator (SAhRM) and a selective estrogen receptor modulator (SERM), extending the functional profile of this compound beyond its classical role as an AhR agonist. nih.gov

Androgen Receptor (AR): Significant cross-talk also exists between the AhR and Androgen Receptor (AR) signaling pathways. nih.govnih.gov Studies have demonstrated that 3-MC can induce the expression of AR-regulated genes in an androgen-independent manner. nih.gov The proposed mechanism involves the direct interaction of the 3-MC-activated AhR with the unliganded AR. nih.gov This novel protein complex, AhR-AR, then translocates from the cytoplasm to the nucleus. nih.govnih.gov Once in the nucleus, the AR component of the complex can bind to androgen response elements (AREs) in the regulatory regions of target genes, such as the prostate-specific antigen (PSA) gene, and activate their transcription even in the absence of androgens. nih.govnih.gov Co-immunoprecipitation experiments have confirmed the formation of an AhR-AR complex in the nucleus of cells treated with 3-MC. nih.gov This androgen-independent activation of AR signaling by an environmental chemical highlights a critical pathway through which AhR agonists can disrupt endocrine function.

Table 1: Summary of Research Findings on AhR Cross-Talk with Nuclear Hormone Receptors
ReceptorInteracting CompoundKey Research FindingProposed MechanismCitation
Estrogen Receptor α (ERα)This compound (3-MC)3-MC can induce estrogenic activity and activate estrogen-responsive genes.Direct binding and activation of ERα by 3-MC, independent of AhR activation in some contexts. nih.gov
Estrogen Receptor α (ERα)AhR Ligands (e.g., TCDD, 3-MC)Activated AhR can inhibit ERα signaling.Multiple mechanisms: AhR/ARNT binding to inhibitory XREs; squelching of coactivators; increased estrogen metabolism. mdpi.comresearchgate.net
Androgen Receptor (AR)This compound (3-MC)3-MC induces transcription of AR-regulated genes in the absence of androgens.Activated AhR forms a complex with unliganded AR, facilitating its nuclear translocation and binding to Androgen Response Elements (AREs). nih.govnih.gov

Influence on NF-κB Signaling and Immune Response Pathways (e.g., IL-8, RelB)

The AhR is increasingly recognized as a crucial modulator of the immune system, a role it often fulfills through extensive cross-talk with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govinvivogen.com This interaction is central to regulating inflammation and immune cell function.

The NF-κB family of transcription factors includes several subunits, such as RelA (p65) and RelB. researchgate.net AhR can physically interact with these subunits, leading to a complex regulatory network. researchgate.netmdpi.com The interaction between AhR and RelB, a component of the alternative or non-canonical NF-κB pathway, is particularly noteworthy. nih.govnih.gov Research has shown that AhR and RelB can form a functional complex that cooperatively activates gene transcription. nih.govnih.gov This represents a non-canonical AhR pathway that does not necessarily require ARNT for its function. frontiersin.org

A key target of this AhR/RelB cross-talk is the pro-inflammatory chemokine Interleukin-8 (IL-8 or CXCL8). nih.govnih.gov The promoter region of the IL-8 gene contains a novel RelB/AhR responsive element. nih.gov Upon activation by ligands, AhR can translocate to the nucleus and physically interact with RelB. nih.gov This AhR/RelB complex then binds to the specific response element on the IL-8 promoter, leading to the induction of its expression. nih.govnih.gov This mechanism links environmental stimuli that activate AhR directly to the modulation of inflammatory responses. frontiersin.org

The functional consequences of this cross-talk are significant for immune regulation. The induction of cytokines and chemokines via AhR/NF-κB interaction can influence the differentiation and function of various immune cells, including T-cells and dendritic cells. invivogen.comnih.gov For instance, the expression of IL-22, a cytokine important in mucosal immunity, can be synergistically induced by the activation of both AhR and Toll-like receptor (TLR)/NF-κB signaling pathways, with both RelB and canonical DRE sites being critical for this induction. frontiersin.org The nature of the AhR ligand can also influence the outcome, with different ligands leading to varied expression profiles of cytokines and immune-regulatory enzymes, a process in which RelB plays a critical role. nih.gov

Table 2: Summary of Research Findings on AhR Influence on NF-κB and Immune Pathways
Pathway/MoleculeInteracting Compound/StimulusKey Research FindingProposed MechanismCitation
NF-κB (RelB)AhR Ligands (e.g., TCDD)RelB functionally and physically associates with AhR to mediate transcription.Formation of a RelB/AhR complex that binds to novel responsive elements on target gene promoters. nih.govnih.gov
Interleukin-8 (IL-8)AhR Ligands / PKA activatorsAhR/RelB complexes activate IL-8 gene transcription.The AhR/RelB complex binds to a specific RelB/AhR responsive element in the IL-8 promoter. nih.govnih.gov
NF-κB SignalingAhR LigandsAhR activation can modulate NF-κB activity, leading to either pro- or anti-inflammatory outcomes.Physical interaction between AhR and NF-κB subunits (RelA, RelB) alters their transcriptional activity on target genes. nih.govresearchgate.netmdpi.com
Interleukin-22 (IL-22)AhR Ligands + TLR Ligands (e.g., LPS)AhR and TLR/NF-κB signaling synergistically induce IL-22 expression.Requires functional AhR, RelB, and binding to both canonical DRE and non-canonical RelB/AhR response elements in the IL-22 promoter. frontiersin.org

Genomic and Epigenetic Alterations Induced by 3 Methylcholanthrylene

DNA Adduct Formation and DNA Damage Mechanisms

The carcinogenic activity of 3-Methylcholanthrylene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), is intrinsically linked to its ability to inflict damage upon the genome. This process is initiated through its metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts and triggering a cascade of cellular damage and repair responses.

The metabolic transformation of 3-MC is a critical prerequisite for its genotoxicity. nih.gov Enzymes such as the cytochrome P450 family metabolize the parent compound into chemically reactive electrophilic intermediates. nih.gov These metabolites can then form covalent bonds with nucleophilic sites on DNA, creating what are known as DNA adducts. nih.govmdpi.com The formation of these adducts is a crucial step in the initiation of chemical carcinogenesis. nih.govre-place.be

While the precise binding sites for 3-MC metabolites are complex, carcinogen adducts in general can form at various positions on the DNA bases. nih.gov These sites include the nitrogen and oxygen atoms of guanine (B1146940) (N7, N3, N², N1, O⁶), adenine (B156593) (N7, N⁶, N3, N1), cytosine (N3, N⁴, O²), and thymine (B56734) (N3, O², O⁴). nih.gov The specific adducts formed depend on the structure of the reactive metabolite and its ability to interact with the DNA helix. nih.gov The capacity of a specific tissue to metabolize 3-MC directly influences the extent of this DNA binding and the resulting structural damage to the genome. nih.gov The covalent interaction between the metabolite and DNA is an irreversible binding event that alters the structure and, potentially, the genetic message of the DNA molecule. researchgate.net

Table 1: Potential Covalent Binding Sites for Carcinogen Adducts on DNA Nucleobases This table is generated based on general information about carcinogen-DNA adducts and is not specific to this compound.

Nucleobase Potential Binding Sites
Guanine N7, N3, N², N1, O⁶
Adenine N7, N⁶, N3, N1
Cytosine N3, N⁴, O²
Thymine N3, O², O⁴

Data sourced from general principles of DNA adduct formation. nih.gov

The formation of bulky DNA adducts by 3-MC constitutes significant structural damage to the DNA molecule, which elicits a cellular response aimed at repairing the lesion. nih.gov Studies have shown that exposure to 3-MC leads to a characteristic pattern of structural change in DNA, including an increase in regions of single-stranded DNA. nih.gov This is indicative of genomic injury and the activation of DNA repair mechanisms. nih.gov

Cells possess a sophisticated network of DNA repair pathways to counteract various types of DNA damage and maintain genomic integrity. kit.eduresearchgate.net These pathways include:

Base Excision Repair (BER): Primarily removes small, non-helix-distorting base lesions, such as those caused by oxidation or alkylation. cusabio.commlsu.ac.in

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, such as pyrimidine (B1678525) dimers caused by UV radiation and the large adducts formed by PAHs like 3-MC. kit.educusabio.com The NER process involves the recognition of the distortion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. cusabio.commlsu.ac.in

Mismatch Repair (MMR): Corrects errors made during DNA replication, such as base-base mismatches or small insertions and deletions. kit.educusabio.com

Double-Strand Break (DSB) Repair: Fixes the most severe type of DNA damage, where both strands of the helix are severed, through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). eurekalert.orgwikipedia.org

The bulky adducts formed by 3-MC are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. kit.edu The observed increase in single-stranded DNA regions following 3-MC exposure is consistent with the activity of the NER pathway, where a segment of the damaged strand is excised to allow for repair synthesis. nih.govcusabio.com The efficiency of these repair processes is crucial, as unrepaired adducts can lead to mutations during DNA replication, a key event in the progression towards cancer. nih.govresearchgate.net

Sites of Covalent Binding to DNA

Global and Gene-Specific Gene Expression Profiling

Exposure to this compound triggers significant changes in the expression of a wide array of genes, a response that can be mapped using gene expression profiling techniques like RNA sequencing (RNA-Seq) and microarrays. illumina.com These transcriptomic analyses provide a snapshot of the cellular response, revealing both immediate and long-term alterations in gene activity. wikipedia.orglexogen.com

A remarkable feature of 3-MC exposure is the persistent induction of certain gene sets, particularly in tissues like the liver and lungs. nih.gov This sustained upregulation can last for extended periods, for example, up to 28 or 45 days following initial treatment in rat models. nih.gov This long-term effect occurs even after the parent 3-MC compound is no longer present, suggesting a lasting alteration in gene regulatory mechanisms. nih.gov

The primary group of persistently induced genes belongs to the Aryl hydrocarbon Receptor (AhR) gene battery. nih.gov This includes genes encoding Phase I and Phase II metabolizing enzymes. Research has demonstrated that 3-MC elicits a coordinated and sustained induction of several Phase II enzymes. nih.gov

Table 2: Examples of Phase II Enzymes Persistently Induced by this compound in Rats

Gene/Protein Fold Induction Tissue(s) Duration of Induction
Glutathione-S-Transferase (GST-α) 3-10 fold Liver, Lung Up to 28 days
NAD(P)H: Quinone Oxidoreductase I (NQO1) 3-10 fold Liver, Lung Up to 28 days
UDP Glucuronyl Transferase 1A1 (UGT1A1) 3-10 fold Liver, Lung Up to 28 days
Aldehyde Dehydrogenase (ALDH) 3-10 fold Liver, Lung Up to 28 days
Epoxide Hydrolase (EPHX) 3-10 fold Liver, Lung Up to 28 days

Data sourced from a study on female Sprague-Dawley rats treated with 3-MC. nih.gov

In addition to Phase II enzymes, the expression of the Phase I enzyme Cytochrome P450 1A1 (CYP1A1) is also persistently induced. nih.gov However, this sustained induction was not observed for another member of the P450 family, CYP1B1. nih.gov This persistent and coordinated gene induction may have significant implications for chemical carcinogenesis. nih.gov

Transcriptomic analyses, which catalogue the complete set of RNA transcripts in a cell, have been instrumental in dissecting the molecular response to 3-MC. wikipedia.org These studies reveal a dynamic and complex shift in the cellular gene expression landscape following exposure.

Early transcriptional events include the rapid induction of specific genes. For instance, in rat liver, the transcription of the gene for cytochrome P-450c (a member of the CYP1A family) is significantly increased, with mRNA levels for this enzyme being maximally induced in hepatic nuclei just 3 hours after 3-MC administration. nih.gov Northern blot analysis has been used to characterize the nuclear RNA precursors to the mature cytochrome P-450c mRNA, identifying several larger RNA species that are processed into the final transcript. nih.gov

Broader transcriptomic profiling confirms the coordinated upregulation of the Ah gene battery, which includes not only CYP1A1 but also CYP1B1 and a suite of Phase II enzymes. nih.gov This response is a hallmark of exposure to PAHs and is mediated through the Ah receptor. The data from these analyses, often derived from techniques like RNA-Seq or microarrays, can be further investigated using bioinformatic approaches such as Gene Ontology (GO) enrichment and pathway analysis to identify the biological processes and signaling pathways most affected by 3-MC exposure. frontiersin.orgnih.gov

Persistent Induction of Specific Gene Sets

Epigenetic Remodeling and Gene Regulation

Gene expression is fundamentally controlled by the accessibility of DNA to the transcriptional machinery, a process heavily influenced by the organization of DNA into chromatin. nki.nl Epigenetic mechanisms, which include DNA methylation and histone modifications, can alter chromatin structure without changing the DNA sequence itself, thereby regulating gene expression. frontiersin.orgfrontiersin.org These heritable changes are crucial for normal development and cellular function, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.orgnih.gov

The regulation of gene expression by 3-MC is primarily understood through its interaction with specific signaling pathways. The principal mechanism involves the activation of the Aryl hydrocarbon Receptor (AhR), a transcription factor that, upon binding 3-MC, translocates to the nucleus and drives the expression of its target genes, including the aforementioned CYP1 and Phase II enzymes. nih.gov The long-lasting induction of these genes suggests that 3-MC causes a persistent activation of the AhR pathway. nih.gov

Furthermore, a compelling hypothesis suggests a direct link between the DNA damage caused by 3-MC and subsequent changes in gene regulation. It is postulated that the covalent DNA adducts formed by 3-MC metabolites might themselves interact with regulatory elements on gene promoters. nih.gov In this model, the MC-DNA adduct could potentially mimic the function of the activated AhR complex, leading to the enhanced and sustained transcription of target genes like CYP1A1 and various Phase II enzymes. nih.gov This suggests a mechanism where the initial genotoxic event—adduct formation—directly participates in the subsequent epigenetic and transcriptional remodeling that drives the cellular response to the chemical. nih.gov While direct evidence for 3-MC-induced global changes in DNA methylation or histone modification patterns is not detailed in the provided context, the persistent alterations in gene expression point towards a durable remodeling of the gene regulatory landscape. nih.govnih.gov

DNA Methylation Pattern Perturbations

Exposure to this compound (3-MC) induces significant alterations in DNA methylation, a crucial epigenetic mechanism for gene expression regulation. These changes involve both global hypomethylation and gene-specific hypermethylation, contributing to the initiation and progression of cancer.

During multistep lung carcinogenesis in rats induced by 3-MC and diethylnitrosamine (DEN), a gradual decrease in global DNA methylation is observed as the tissue progresses from normal to cancerous states. researchgate.net This global hypomethylation can lead to genomic instability and the activation of proto-oncogenes.

Concurrently, 3-MC induces hypermethylation of CpG islands in the promoter regions of several tumor suppressor genes, leading to their silencing. This epigenetic silencing is a key mechanism by which 3-MC promotes tumorigenesis. Studies have shown that the progression of rat lung carcinogenesis induced by 3-MC is associated with dynamic changes in the promoter hypermethylation of cell cycle regulatory genes. nih.gov For instance, the promoter of the p57 gene shows a gradual increase in methylation frequency from normal epithelium to infiltrating carcinoma. nih.gov Similarly, promoter hypermethylation of the p27 gene has been detected in carcinoma in situ and infiltrating carcinoma, correlating with a loss of protein expression. nih.gov

Further research has identified a panel of tumor suppressor genes that are silenced via hypermethylation during 3-MC-induced lung carcinogenesis. These include DAPK1, FHIT, RASSF1A, and SOCS-3. medsci.org The methylation frequency of these genes increases as the pathological lesions progress. medsci.org The silencing of these genes, which are involved in apoptosis, cell cycle control, and signal transduction, plays a critical role in the development of 3-MC-induced cancer.

The table below summarizes the key genes affected by 3-MC-induced DNA methylation changes and the observed consequences.

GeneAlterationConsequencePathological StageReference
p57 (CDKN1C)Promoter HypermethylationGene Silencing, Loss of Protein ExpressionSquamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma nih.gov
p27 (CDKN1B)Promoter HypermethylationGene Silencing, Loss of Protein ExpressionCarcinoma in situ, Infiltrating Carcinoma nih.gov
p16 (CDKN2A)Promoter HypermethylationGene Silencing, Loss of Protein ExpressionPathologic Lung Lesions researchgate.net
DAPK1Promoter HypermethylationGene SilencingSquamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma medsci.org
FHITPromoter HypermethylationGene SilencingSquamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma medsci.org
RASSF1APromoter HypermethylationGene SilencingSquamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma medsci.org
SOCS-3Promoter HypermethylationGene SilencingSquamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma medsci.org

Histone Modification Dynamics (Acetylation, Methylation)

This compound (3-MC) also profoundly impacts histone modifications, another critical layer of epigenetic regulation. These modifications, including acetylation and methylation of specific lysine (B10760008) residues on histone tails, play a pivotal role in modulating chromatin structure and gene expression. The aryl hydrocarbon receptor (AHR) is a key mediator of 3-MC's effects on histone modifications. researchgate.net Upon binding 3-MC, the AHR translocates to the nucleus and recruits various co-activators and co-repressors, including histone-modifying enzymes, to the promoter regions of target genes. nih.gov

Studies have demonstrated that 3-MC induces gene-specific changes in histone H3 acetylation and methylation. researchgate.net For example, in rat ovaries, daily exposure to low doses of 3-MC leads to increased trimethylation of histone H3 at lysine 4 (H3K4me3) and acetylation of histone H3 at lysine 9 (H3K9Ac) in the promoter regions of several genes involved in critical ovarian functions. researchgate.netnih.gov These changes in histone marks are associated with the activation of these genes, which can contribute to premature ovarian failure. researchgate.netnih.gov

The table below details the specific histone modifications induced by 3-MC on various target genes and the associated histone marks.

Target GeneHistone ModificationHistone MarkConsequenceReference
Cyp1a1Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Cyp1a1Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Jag1Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Jag1Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Dnajb6Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Dnajb6Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Igf2Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Igf2Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Notch2Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Adamts1Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
BaxIncreased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Caspase-9Increased TrimethylationH3K4me3Gene Activation researchgate.netnih.gov
Cdk2Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Icam1Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov
Sp1Increased AcetylationH3K9AcGene Activation researchgate.netnih.gov

Furthermore, 3-MC can induce histone deacetylation through a RhoA-dependent recruitment of histone deacetylase 1 (HDAC1) to the E2F1 complex, leading to cell-cycle arrest. nih.gov This highlights the complex and multifaceted nature of 3-MC's influence on histone modification dynamics.

Cellular Responses and Homeostatic Perturbations

Mechanisms of Cellular Transformation Induction

Cellular transformation is a critical process in carcinogenesis, where normal cells acquire the characteristics of cancer cells. For polycyclic aromatic hydrocarbons like 3-Methylcholanthrylene, this transformation is a multi-step process involving the acquisition of several malignant traits.

The transformation of cells by carcinogenic agents can be observed in laboratory settings through the development of specific malignant phenotypes. These in vitro characteristics are hallmarks of cancer cells and indicate a loss of normal cellular regulation.

One of the key indicators of malignant transformation is anchorage-independent growth , the ability of cells to proliferate without being attached to a solid surface. connectedpapers.complos.orgscienceopen.com This trait is often assessed using a soft agar (B569324) colony formation assay and is considered a stringent test for in vitro transformation, correlating well with tumorigenicity in vivo. plos.orgscienceopen.com While the broader class of PAHs is known to induce this phenotype, specific studies detailing the efficiency and molecular drivers of anchorage-independent growth induced solely by this compound are not extensively documented in the available literature.

Another critical malignant phenotype is the loss of contact inhibition . Normal cells cease to proliferate once they form a complete layer (a monolayer) in a culture dish, a phenomenon known as contact inhibition. researchgate.net In contrast, cancer cells lose this regulatory mechanism and continue to divide, piling up on top of each other. researchgate.net

Enhanced proliferation is a further characteristic of transformed cells. Carcinogens can trigger signaling pathways that lead to uncontrolled cell division, contributing to tumor growth. plos.org

Malignant PhenotypeDescriptionRelevance to Carcinogenesis
Anchorage-Independent Growth Ability of cells to grow without attachment to a substrate.A hallmark of metastatic potential, allowing cancer cells to survive and grow in new environments. connectedpapers.complos.orgscienceopen.com
Lack of Contact Inhibition Failure of cells to cease proliferation upon reaching confluence.Leads to uncontrolled cell growth and the formation of tumor masses. researchgate.net
Enhanced Proliferation Increased rate of cell division.A fundamental characteristic of cancer, driving the expansion of the tumor cell population. plos.org

The cell cycle is a tightly controlled series of events that leads to cell division. researchgate.net Dysregulation of this process is a fundamental aspect of cancer. researchgate.net Carcinogens like this compound can interfere with the checkpoints and regulatory proteins that govern the cell cycle, leading to uncontrolled proliferation. The progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist to halt the cycle if cellular damage is detected. researchgate.net While it is established that carcinogenic PAHs can cause alterations in cell cycle kinetics, specific research detailing the precise molecular targets and mechanisms of this compound in dysregulating the cell cycle is limited in the currently available scientific literature. cdc.gov

The development of cancer is not a single event but a multistage process. inchem.org This process is often described in terms of initiation, promotion, and progression. Initiation involves an irreversible genetic alteration, while promotion is a reversible process involving the clonal expansion of initiated cells. Progression encompasses the development of a more aggressive malignant phenotype. While this compound is classified as a carcinogen, the specific molecular events it triggers at each of these stages have not been as thoroughly elucidated as those for 3-MC. researchgate.net

Cell Cycle Regulation Dysregulation

Induction of Oxidative Stress and Redox Imbalance

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key mechanism in the carcinogenicity of many chemical compounds. ca.gov

The metabolism of PAHs can lead to the formation of highly reactive molecules, including reactive oxygen species (ROS). ca.gov These ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause widespread damage to cellular components, including DNA, proteins, and lipids. This damage can lead to mutations and promote carcinogenesis. Studies on the broader class of PAHs have shown that their metabolism can generate ROS, but specific quantitative data and detailed mechanistic studies on ROS generation directly attributable to this compound are not well-documented in the available research. ca.gov

Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). ca.gov Exposure to carcinogenic compounds can overwhelm or disrupt these defense systems, leading to a state of redox imbalance. While some studies have investigated the inhibition of mutagenicity of compounds like this compound by antioxidants such as selenium, detailed research on how this compound specifically perturbs the various components of the cellular antioxidant defense system is not extensively covered in the currently available scientific literature. inchem.orgresearchgate.net

Reactive Oxygen Species Generation

Mitochondrial Dysfunction and Bioenergetic Alterations

Exposure to this compound initiates a cascade of events that perturb mitochondrial integrity and function, leading to significant bioenergetic alterations. Mitochondria are central to cellular metabolism, primarily through the process of oxidative phosphorylation (OXPHOS), which is the main source of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netnih.gov

This compound has been observed to induce a metabolic shift in cells, steering them away from efficient energy production via oxidative phosphorylation. sandiego.edu This impairment disrupts the normal flow of electrons through the electron transport chain (ETC), which is located on the inner mitochondrial membrane and comprises several protein complexes (Complex I-IV). nih.govnih.gov The function of the ETC is to create a proton gradient that drives ATP synthase (Complex V) to produce ATP. wikipedia.orgkhanacademy.org Disruption of this process by this compound leads to a decreased capacity for ATP production, compromising cellular energy homeostasis. sandiego.edu This bioenergetic deficit can have widespread consequences for cellular functions that are highly dependent on a steady supply of energy.

Table 1: Key Complexes in Oxidative Phosphorylation

Complex Name Function
Complex I NADH Dehydrogenase Accepts electrons from NADH and pumps protons.
Complex II Succinate Dehydrogenase Accepts electrons from FADH2.
Complex III Cytochrome c Reductase Transfers electrons to cytochrome c and pumps protons.
Complex IV Cytochrome c Oxidase Transfers electrons to oxygen and pumps protons.
Complex V ATP Synthase Uses the proton gradient to synthesize ATP. nih.govnih.gov

Mitochondrial dynamics, the balance between the fusion of individual mitochondria into larger networks and their fission into smaller units, is critical for maintaining a healthy mitochondrial population. nih.govnih.gov Fusion allows for the mixing of mitochondrial contents, including DNA and proteins, while fission is important for mitochondrial distribution and the removal of damaged organelles through a process called mitophagy. nih.govnih.gov While direct evidence detailing the effects of this compound on specific mitochondrial dynamics proteins is limited, the context of its carcinogenic activity involves cellular environments where these processes are often dysregulated. For instance, studies investigating the mitigation of this compound's carcinogenic effects have been conducted in systems where mitochondrial dynamics, such as the activity of fission protein Fis1 and fusion proteins, are recognized as significant factors. researchgate.net An imbalance, such as excessive fission or impaired fusion, can lead to mitochondrial fragmentation, dysfunction, and the accumulation of damaged organelles, which are hallmarks of cellular stress and disease. frontiersin.org

Table 2: Major Proteins Regulating Mitochondrial Dynamics

Process Key Proteins Primary Function
Fusion Mitofusins (Mfn1, Mfn2) Mediate outer mitochondrial membrane fusion. nih.gov
Optic Atrophy 1 (OPA1) Mediates inner mitochondrial membrane fusion. nih.gov
Fission Dynamin-related protein 1 (Drp1) Recruited from the cytosol to mediate mitochondrial constriction. frontiersin.org
Fission 1 (Fis1), Mff, MiD49/51 Act as receptors on the outer membrane to recruit Drp1. frontiersin.org

Mitochondria are crucial regulators of cellular calcium (Ca²⁺) homeostasis, sequestering and releasing Ca²⁺ to shape signaling events and regulate metabolic activity. dovepress.commdpi.com The uptake of Ca²⁺ into the mitochondrial matrix, primarily through the mitochondrial calcium uniporter (MCU), stimulates enzymes in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby matching energy production to demand. mdpi.com The extrusion of Ca²⁺ is mainly handled by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). nih.gov Perturbations in this delicate balance can lead to mitochondrial Ca²⁺ overload, which can trigger the opening of the mitochondrial permeability transition pore, dissipate the membrane potential, and initiate cell death pathways. While the disruption of Ca²⁺ homeostasis is a known mechanism of cellular damage for many toxicants, specific research detailing the direct impact of this compound on the protein machinery of mitochondrial Ca²⁺ transport is not extensively documented in available literature.

Dysregulation of Mitochondrial Dynamics (Fusion, Fission)

Autophagy Modulation and Its Mechanistic Implications

Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of damaged organelles and long-lived proteins through the lysosomal pathway. mdpi.combmbreports.org This process is a double-edged sword in cancer, capable of both promoting cell survival under stress and inducing cell death.

Autophagic flux refers to the entire dynamic process of autophagy, from the formation of the initial phagophore to the fusion of the completed autophagosome with a lysosome and the subsequent degradation of its contents. bmbreports.orgmdpi.com The modulation of this flux is a critical factor in a cell's response to stressors, including carcinogenic compounds. An increase in the number of autophagosomes within a cell can signify either the induction of autophagy or a blockage in the later stages of the pathway (i.e., impaired autophagosome-lysosome fusion). nih.gov While the dysregulation of autophagy is a key aspect of carcinogenesis, direct and comprehensive studies specifically delineating a dual role of this compound in either activating or inhibiting autophagic flux are limited. The cellular response to carcinogens often involves complex and context-dependent modulation of survival pathways like autophagy.

The initiation of autophagy is tightly controlled by signaling pathways that sense cellular nutrient and energy status, with the mammalian target of rapamycin (B549165) (mTOR) pathway being a primary regulator. nih.gov Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex. unl.edu This complex consists of the kinase ULK1 (or ULK2), ATG13, FIP200, and ATG101. nih.govnih.gov Upon mTORC1 inhibition (e.g., during starvation or stress), the ULK1 complex becomes active, initiating the formation of the phagophore. unl.eduelifesciences.org Therapeutic strategies against various cancers, including those induced by chemical carcinogens like this compound, have explored the modulation of the mTOR pathway. up.ac.za However, specific research directly demonstrating that this compound exerts its effects by directly regulating the phosphorylation state or activity of the ULK1-ATG13-FIP200 complex is not detailed in the current body of scientific literature.

Role of Autophagy in Cellular Adaptation and Survival Mechanisms

Autophagy is a catabolic "self-eating" process crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and long-lived proteins. nitrkl.ac.in In the context of exposure to chemical agents like this compound (3-MC), autophagy can play a dual role, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the level of stress.

Exposure to polycyclic aromatic hydrocarbons (PAHs), including 3-MC, has been shown to induce autophagy. ifremer.fr These compounds can accumulate in the lysosomal compartment of cells. ifremer.fr This sequestration can lead to a state of dysfunctional autophagy, characterized by lysosomal membrane destabilization and overload with materials like lipids and the age-pigment lipofuscin. ifremer.fr The induction of autophagy in response to 3-MC is a cellular adaptation aimed at clearing damaged components to promote survival. nitrkl.ac.in However, excessive or impaired autophagy can contribute to cellular injury. ifremer.fr

Key proteins that regulate and execute the autophagic process are modulated by 3-MC exposure. The formation of the autophagosome, a hallmark of autophagy, involves a complex of proteins including Beclin-1 and the microtubule-associated protein 1 light chain 3 (LC3). researchgate.netnih.gov During active autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov Studies investigating the effects of various chemical stressors have shown that an increase in the expression of Beclin-1 and the ratio of LC3-II to LC3-I are indicative of autophagy induction. spandidos-publications.comfrontiersin.org In some cellular models, inhibiting this induced autophagy, for instance with 3-methyladenine (B1666300) (3-MA), can enhance the cytotoxic effects of the chemical stressor, suggesting that autophagy plays a protective and survival role. spandidos-publications.comfrontiersin.org This cytoprotective function is often linked to the removal of damaged mitochondria (mitophagy), which prevents the release of pro-apoptotic factors. nitrkl.ac.in

The table below summarizes the key proteins involved in the autophagic response to cellular stress.

ProteinRole in AutophagyObservation upon Chemical Stress
Beclin-1 Essential for the initiation of autophagosome formation as part of the PtdIns3K complex. nih.govExpression is often increased, indicating autophagy induction. spandidos-publications.comfrontiersin.org
LC3 Exists as LC3-I (cytosolic) and LC3-II (membrane-bound). The conversion of LC3-I to LC3-II and the formation of LC3-II puncta are key indicators of autophagosome formation. researchgate.netnih.govIncreased LC3-II levels and a higher LC3-II/LC3-I ratio are observed, signifying active autophagy. spandidos-publications.comfrontiersin.org
p62/SQSTM1 An autophagy receptor that binds to ubiquitinated proteins and to LC3, targeting cargo for degradation. Its levels decrease during functional autophagy. spandidos-publications.comLevels can initially increase and subsequently decrease, reflecting the flux of the autophagy process. spandidos-publications.com

Apoptosis and Programmed Cell Death Mechanisms

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. nih.govmdpi.com The apoptotic process triggered by 3-MC involves a complex signaling cascade that integrates signals from the aryl hydrocarbon receptor (AhR) and key stress-response pathways, ultimately leading to the activation of executioner caspases. nih.govaopwiki.org

A primary mechanism of 3-MC-induced apoptosis is dependent on the tumor suppressor protein p53. nih.govresearchgate.net Exposure to 3-MC leads to the phosphorylation of p53 at serine 15 and its subsequent accumulation in the cell. nih.gov This activation of p53 is critical, as cells lacking functional p53 are resistant to 3-MC-induced apoptosis. nih.govresearchgate.net The signaling cascade also involves the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov Research indicates that 3-MC induces p53 accumulation through both a p38 MAPK-independent early pathway and a p38 MAPK-dependent late pathway, and both p53 and p38 MAPK activation are required for the execution of apoptosis. nih.govresearchgate.net

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is a key mediator of the toxic effects of 3-MC. sigmaaldrich.comspandidos-publications.commdpi.com Upon binding 3-MC, the AhR translocates to the nucleus and modulates the expression of a wide array of genes, including those involved in apoptosis. aopwiki.orgwjgnet.com A critical link between AhR activation and apoptosis is the regulation of the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. nih.govnih.govoncotarget.com 3-MC, through an AhR-dependent mechanism, can lead to an increased expression of the pro-apoptotic protein Bax. aopwiki.org This shifts the cellular balance in favor of apoptosis by promoting the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. nih.govmdpi.com

The apoptotic pathways initiated by 3-MC converge on the activation of caspases, a family of proteases that execute the final stages of cell death. bdvets.org The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. mdpi.com Studies have confirmed that 3-MC treatment leads to the activation of caspase-3, which is responsible for cleaving numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.govmdpi.comnih.gov

The table below details the key molecular players and their roles in 3-MC-induced apoptosis.

MoleculeFamily/TypeRole in 3-MC Induced ApoptosisResearch Findings
This compound (3-MC) Polycyclic Aromatic HydrocarbonInitiator of apoptosis.Activates AhR and stress pathways, leading to programmed cell death. nih.govmdpi.com
Aryl Hydrocarbon Receptor (AhR) Transcription FactorPrimary receptor for 3-MC; mediates transcriptional changes that promote apoptosis.Ligand binding leads to nuclear translocation and modulation of target genes like Bax. aopwiki.orgspandidos-publications.commdpi.com
p53 Tumor Suppressor ProteinCentral regulator of the apoptotic response to 3-MC.Accumulates and is phosphorylated at Serine 15, which is essential for apoptosis induction. nih.govresearchgate.net
p38 MAPK Mitogen-Activated Protein KinaseSignal transducer in the stress response pathway.Is activated by 3-MC and participates in a positive feedback loop with p53 to sustain the apoptotic signal. nih.gov
Bax Bcl-2 Family (Pro-apoptotic)Promotes mitochondrial outer membrane permeabilization.Upregulated by 3-MC via an AhR-dependent pathway, facilitating cytochrome c release. aopwiki.org
Bcl-2 Bcl-2 Family (Anti-apoptotic)Inhibits apoptosis by sequestering pro-apoptotic proteins like Bax. nih.govoncotarget.comThe ratio of Bax to Bcl-2 is a critical determinant of cell fate, with 3-MC shifting the balance towards apoptosis. nih.gov
Caspase-3 Cysteine-aspartic Protease (Executioner)Key executioner of apoptosis.Activated downstream of p53 and mitochondrial events, leading to the dismantling of the cell. nih.govbdvets.org

Experimental Methodologies and Research Models for 3 Methylcholanthrylene Studies

In Vitro Cellular Systems

In vitro models provide controlled environments to investigate the direct cellular and molecular effects of 3-MC, excluding the systemic complexities of a whole organism.

Mammalian fibroblast cell lines are instrumental in studying the transforming potential of chemical carcinogens. mdpi.comcytion.com

BALB/c 3T3: This immortalized mouse embryo fibroblast cell line is widely used in cell transformation assays (CTAs). medcraveonline.comeuropa.eu Upon reaching confluence, these cells exhibit contact inhibition, forming a monolayer. medcraveonline.com Treatment with carcinogens like 3-MC can induce the formation of morphologically distinct foci where cells lose contact inhibition and pile up. mdpi.commedcraveonline.comresearchgate.net This assay mimics the initial stages of in vivo carcinogenesis. medcraveonline.comeuropa.eu Studies using BALB/c 3T3 cells have been employed to investigate the molecular pathways leading to malignant transformation. researchgate.net For instance, research has focused on identifying gene expression signatures predictive of carcinogenicity. researchgate.net

C3H/10T1/2: This cell line, derived from C3H mouse embryo cells, is highly susceptible to chemical transformation and is another cornerstone for in vitro carcinogenesis studies. cytion.com A key characteristic of C3H/10T1/2 cells is their sensitivity to post-confluence inhibition of cell division and a low background of spontaneous transformation. Research with these cells has demonstrated that 3-MC can induce tumorigenic transformation through specific genetic alterations. For example, studies have identified a common G to T transversion in the c-Ki-ras gene in 3-MC-transformed tumorigenic C3H/10T1/2 cells. nih.govnih.gov

Syrian Hamster Embryo (SHE) Cells: While the provided search results focus more on murine cell lines, SHE cells are also a well-established primary cell model for transformation assays due to their low spontaneous transformation rate and high sensitivity to carcinogens.

Table 1: Applications of Mammalian Fibroblast Cell Lines in 3-Methylcholanthrylene Research

Cell LinePrimary ApplicationKey Research Findings
BALB/c 3T3Cell Transformation Assays (CTAs) to assess carcinogenic potential.3-MC induces morphologically transformed foci, indicating a loss of contact inhibition. mdpi.comresearchgate.net Used to identify gene signatures associated with chemical carcinogenesis. researchgate.net
C3H/10T1/2Studying mechanisms of chemical carcinogenesis and transformation.Highly susceptible to 3-MC induced transformation. Revealed specific mutations, such as in the c-Ki-ras gene, as a result of 3-MC exposure. nih.govnih.gov
SHECarcinogenicity testing and mechanistic studies.(General application in carcinogenesis research)

Cancer cell lines are valuable for investigating the effects of compounds on existing cancer cells and for studying receptor-mediated pathways.

T47D Breast Cancer Cells: This human breast cancer cell line is frequently used to study the role of the aryl hydrocarbon receptor (AHR) in cancer biology. nih.govnih.gov 3-MC is a known ligand for the AHR, a transcription factor that regulates the expression of numerous genes, including those involved in xenobiotic metabolism. nih.gov Research using T47D cells has shown that 3-MC treatment leads to the recruitment of the AHR to specific regions on gene promoters. nih.govnih.gov Chromatin immunoprecipitation (ChIP-chip) studies have identified hundreds of AHR-bound regions in the genome following 3-MC exposure, revealing novel target genes and complex regulatory networks. nih.gov These studies have also highlighted differences in AHR recruitment and gene regulation between 3-MC and other AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Furthermore, AHR agonists, including 3-MC, have been shown to suppress the migration and invasion of T47D cells, suggesting a complex, context-dependent role for AHR activation in cancer progression. plos.org

Table 2: Use of T47D Breast Cancer Cells in this compound Research

Cell LinePrimary ApplicationKey Research Findings
T47DInvestigating Aryl Hydrocarbon Receptor (AHR) mediated pathways.3-MC activates AHR, leading to its binding to gene promoters and regulating gene expression. nih.govnih.gov Identified novel AHR target genes and differential gene regulation compared to other AHR ligands. nih.gov AHR activation by 3-MC can suppress cancer cell migration and invasion. plos.org

To understand the carcinogenic activity of 3-MC, it is essential to study its metabolic activation into reactive intermediates. Hepatic microsomal preparations and cell-free systems are indispensable for this purpose.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver tissue, primarily from rats, and contain a high concentration of cytochrome P450 (CYP450) enzymes. oup.comnih.govnih.govnih.gov These enzymes are crucial for the metabolism of xenobiotics like 3-MC. inchem.org Studies using rat liver microsomes have been pivotal in identifying the numerous metabolites of 3-MC. oup.comnih.govnih.govnih.gov The process involves incubating 3-MC with microsomes and an NADPH-regenerating system, followed by separation and identification of the products using techniques like high-pressure liquid chromatography (HPLC). oup.comnih.gov These investigations have identified metabolites such as 3MC-1-one, 3MC-2-one, and various dihydrodiols and epoxides. oup.comnih.gov The formation of these metabolites is a critical step in the bioactivation of 3-MC to its ultimate carcinogenic form, which can bind to DNA. oup.com

Cell-Free Systems: These systems, often utilizing liver homogenates (S9 fraction), provide the necessary enzymes for metabolic activation in mutagenicity assays, such as the Ames test. researchgate.net The S9 fraction from Aroclor 1254-treated rats is commonly used to study the mutagenic potential of chemicals after metabolic activation. researchgate.net

Table 3: Research Applications of Hepatic Microsomal and Cell-Free Systems for this compound

SystemPrimary ApplicationKey Research Findings
Hepatic Microsomes (Rat)Metabolism studies to identify metabolic pathways and products.Identified a wide range of 3-MC metabolites, including ketones, diols, and epoxides, formed by cytochrome P450 enzymes. oup.comnih.govnih.govnih.gov Elucidated the pathways leading to the metabolic activation of 3-MC. oup.com
Cell-Free Systems (e.g., S9 fraction)Mutagenicity testing (e.g., Ames test) requiring metabolic activation.Used to demonstrate the mutagenic potential of 3-MC following its bioactivation by liver enzymes. researchgate.net

Cancer Cell Lines (e.g., T47D Breast Cancer Cells)

In Vivo Animal Models for Mechanistic Investigations

In vivo models are essential for studying the complex interactions between a chemical, its metabolites, and the whole organism, including the immune response and the multi-stage process of carcinogenesis.

Mice are extensively used in chemical carcinogenesis research due to their susceptibility to tumor induction and the availability of well-characterized strains. nih.gov

SENCAR Mice: This outbred mouse stock has been selectively bred for sensitivity to skin tumor induction. jax.org They are a standard model for the two-stage (initiation-promotion) skin carcinogenesis protocol. jax.org Studies using SENCAR mice have investigated the tumor-initiating activity of 3-MC and its derivatives. connectedpapers.com

Mouse Skin Protocols: The mouse skin model is a classical system for studying the stages of chemical carcinogenesis. semanticscholar.orgresearchgate.net A single application of an initiator, like 3-MC, followed by repeated applications of a tumor promoter, leads to the development of papillomas and eventually malignant carcinomas. semanticscholar.org This model has been used to compare the carcinogenic potency of 3-MC with its metabolites and to investigate the mechanisms of tumor initiation. researchgate.net For example, repeated application of 3-MC to mouse skin has been used to assess its complete carcinogenic activity. researchgate.net Murine models, including BALB/c mice, have also been used to induce both sarcomas and squamous cell carcinomas with a single injection of 3-MC to study tumor-specific immune responses. nih.gov

Table 4: Murine Models in this compound Carcinogenesis Research

ModelPrimary ApplicationKey Research Findings
SENCAR MiceSkin tumor initiation and promotion studies.Used to assess the tumor-initiating potential of 3-MC and its metabolites on the skin. connectedpapers.com
Mouse Skin ProtocolsStudying multi-stage chemical carcinogenesis (initiation, promotion, progression).Demonstrated the complete carcinogenic activity of 3-MC upon repeated application. researchgate.net Allows for the study of tumor development from benign papillomas to malignant carcinomas. semanticscholar.org
BALB/c MiceInduction of primary tumors (sarcomas and carcinomas) for immunology studies.A single injection of 3-MC can induce different tumor types, enabling the study of tumor-specific immune escape mechanisms. nih.gov

Rats are another important animal model, particularly for studying hepatic carcinogenesis and the induction of metabolic enzymes.

Sprague-Dawley Rats: This rat strain is frequently used for toxicological and carcinogenesis studies. nih.govnih.gov In the context of 3-MC research, Sprague-Dawley rats have been instrumental in hepatic studies. nih.govnih.gov Research has shown that treatment with 3-MC leads to a significant and persistent induction of hepatic cytochrome P450 enzymes, such as CYP1A1, and various phase II enzymes. nih.govnih.gov This sustained enzyme induction is linked to the formation of DNA adducts in the liver, a key event in chemical carcinogenesis. nih.gov These studies help to understand the relationship between metabolic enzyme activity, DNA damage, and the long-term risk of liver cancer following exposure to 3-MC. nih.govnih.gov The model is also used to investigate the inhibitory effects of 3-MC on cancer induced by other chemicals. nih.gov

Table 5: Sprague-Dawley Rat Models in this compound Research

ModelPrimary ApplicationKey Research Findings
Sprague-Dawley RatsHepatic studies on enzyme induction and carcinogenesis.3-MC causes sustained induction of hepatic cytochrome P450 and phase II enzymes. nih.govnih.gov This enzyme induction is correlated with the formation of persistent DNA adducts in the liver. nih.gov Provides a model to link metabolic activation with the mechanisms of hepatocarcinogenesis. nih.gov

Murine Models (e.g., SENCAR mice, mouse skin protocols)

Molecular and Biochemical Techniques Applied

A variety of sophisticated molecular and biochemical techniques are employed to investigate the mechanisms of action of this compound (3-MC). These methods allow researchers to dissect the intricate cellular and molecular changes induced by this potent polycyclic aromatic hydrocarbon.

Gene Expression Analysis (cDNA Microarrays, RT-PCR, qPCR)

The analysis of gene expression is fundamental to understanding how 3-MC perturbs normal cellular functions. Techniques such as cDNA microarrays, reverse transcription-polymerase chain reaction (RT-PCR), and quantitative real-time PCR (qPCR) are pivotal in this area.

cDNA Microarrays: This high-throughput technology enables the simultaneous monitoring of the expression levels of thousands of genes. In studies involving 3-MC, cDNA microarrays have been used to identify broad patterns of gene expression changes in response to exposure. For instance, research on rats treated with 3-MC revealed persistent induction of not only phase I and phase II drug metabolizing enzymes but also other genes regulated by the Aryl hydrocarbon Receptor (AHR). acs.orgacs.org These microarray analyses have provided a global view of the transcriptional landscape altered by 3-MC, highlighting the activation of specific signaling pathways. acs.orgnih.gov The data generated from these experiments can be extensive, often identifying hundreds of genes whose expression is significantly altered. nih.gov

RT-PCR and qPCR: These techniques are used to validate the findings from microarray studies and to quantify the expression of specific genes with high sensitivity and specificity. physiology.org For example, the persistent induction of the CYP1A1 gene by 3-MC, initially observed in microarray experiments, has been confirmed using real-time RT-PCR. acs.org Similarly, qPCR has been instrumental in demonstrating the increased mRNA expression of CYP1A1 and CYP1A2 in human hepatocytes exposed to 3-MC. nih.gov This method is crucial for detailed time-course studies and for examining the effects of different treatment conditions on gene expression. nih.gov For instance, qPCR has been used to show that repeated dosing with 3-MC can lead to changes in the mRNA expression levels of AHR target genes. nih.gov

Interactive Table: Selected Genes with Altered Expression Following this compound Treatment
GeneTechnique UsedOrganism/Cell LineObserved EffectReference
CYP1A1cDNA Microarray, qPCRRat Liver, Human Hepatocytes, T-47D CellsPersistent Induction/Upregulation acs.orgnih.govnih.gov
CYP1A2cDNA Microarray, qPCRRat Liver, Human HepatocytesPersistent Induction/Upregulation acs.orgnih.gov
GST-M1cDNA MicroarrayRat LiverPersistent Induction acs.org
UGTscDNA MicroarrayRat LiverPersistent Induction acs.org
Orosomucoid 1cDNA MicroarrayRat LiverPersistent Augmentation acs.org
α-1-acid glycoproteincDNA MicroarrayRat LiverPersistent Augmentation acs.org
CREBqPCRhUCBSC-derived neuronsDownregulation nih.gov
AMPA ReceptorsqPCRhUCBSC-derived neuronsDownregulation nih.gov
NMDA ReceptorsqPCRhUCBSC-derived neuronsDownregulation nih.gov

Protein Analysis (Western Blotting, Immunoprecipitation)

To complement gene expression data, protein analysis techniques are essential to determine if changes in mRNA levels translate to altered protein levels and to study protein-protein interactions.

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in a sample. rwdstco.com Following exposure to 3-MC, Western blotting can be used to confirm the upregulation of proteins such as CYP1A1. It is also a critical tool for analyzing the components of signaling pathways affected by 3-MC. For example, it can be used to assess the levels of receptor proteins and downstream signaling molecules. cnr.it

Immunoprecipitation (IP): IP is used to isolate a specific protein from a complex mixture, such as a cell lysate. merckmillipore.com This technique is often followed by Western blotting (IP-Western) to identify proteins that interact with the target protein. rwdstco.commerckmillipore.com In the context of 3-MC research, IP can be employed to study the formation of protein complexes, for instance, the interaction of the activated AHR with its binding partners before translocation to the nucleus. This helps in elucidating the protein-protein interactions that are crucial for the downstream effects of 3-MC. merckmillipore.com

Chromatin Immunoprecipitation (ChIP-chip) for DNA-Protein Interactions

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural context. wikipedia.org When combined with microarray technology (ChIP-chip), it allows for the genome-wide identification of binding sites for a specific protein. the-scientist.com

In studies of 3-MC, ChIP-chip has been instrumental in identifying the genomic regions bound by the AHR after its activation by 3-MC. nih.gov For example, in human breast cancer cells (T-47D) treated with 3-MC, ChIP-chip analysis identified numerous AHR-bound regions, revealing a wide range of potential target genes. nih.govnih.gov This technique has shown that 3-MC induces the recruitment of AHR to specific promoter regions, and analysis of these regions often reveals an overrepresentation of the AHR-responsive element. nih.gov Furthermore, time-course ChIP experiments have demonstrated that 3-MC can induce gene-specific, oscillatory binding of the AHR to DNA. nih.gov

Spectrometric Techniques (HPLC, Mass Spectrometry) for Metabolite Analysis

Spectrometric techniques are indispensable for identifying and quantifying 3-MC and its metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is frequently used in the analysis of 3-MC and its various metabolic products. For instance, HPLC can be used to separate 3-MC from its metabolites in biological samples, such as stool, allowing for their individual quantification. nih.gov Chiral HPLC methods are particularly important for separating enantiomers of 3-MC metabolites, which is crucial as different enantiomers can have distinct biological activities. mdpi.com

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry identifies compounds by measuring their mass-to-charge ratio. thermofisher.comresearchgate.net This combination provides high sensitivity and selectivity for the detection of 3-MC and its metabolites. researchgate.net Tandem mass spectrometry (MS/MS) can further fragment ions to provide structural information, aiding in the definitive identification of metabolites. researchgate.net For example, LC-MS/MS has been used to develop sensitive methods for the quantitative analysis of carcinogen metabolites in various biological matrices. nih.gov

Computational and In Silico Modeling Approaches

Computational and in silico methods are increasingly used to complement experimental research on this compound, providing valuable insights into its interactions and effects.

Bioinformatics and Cheminformatics for Data Analysis

Bioinformatics: This field applies computational techniques to analyze large biological datasets, such as those generated by cDNA microarrays. mdpi.com Bioinformatics tools are essential for interpreting the complex gene expression profiles resulting from 3-MC exposure, helping to identify enriched biological pathways and functions that are perturbed. nih.gov This allows researchers to move from a long list of differentially expressed genes to a more functional understanding of 3-MC's effects. mdpi.com

Cheminformatics: Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. nih.gov It plays a role in managing data on compounds like 3-MC and can be used to predict properties and activities. nih.govneovarsity.org For instance, cheminformatics approaches can be used to analyze the structural features of 3-MC and its metabolites to predict their potential to interact with biological targets. nih.gov Three-dimensional molecular docking, an in silico technique, has been used to model the interaction of 3-MC with the AHR and its partner protein ARNT, providing insights into the binding mechanisms at a molecular level. nih.gov

Predicting Molecular Interactions and Pathways

The prediction of molecular interactions and biological pathways for chemical compounds like this compound is a cornerstone of modern computational toxicology and drug discovery. These in silico approaches allow researchers to forecast a compound's biological activity, potential toxicity, and mechanisms of action before extensive and resource-intensive laboratory testing is undertaken. For polycyclic aromatic hydrocarbons (PAHs) such as this compound, predictive studies primarily focus on their interaction with the Aryl Hydrocarbon Receptor (AhR), a key transcription factor that mediates the toxic effects of many environmental contaminants. unimib.itplos.orgnih.gov

A variety of computational methods are employed to elucidate these interactions and the subsequent biological cascades. These models are broadly categorized into structure-based and ligand-based approaches, often complemented by systems biology-level pathway analysis. uib.nomdpi.com

Molecular Docking and Structure-Based Methods

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. vegahub.euasianjpr.com For this compound, this involves modeling its interaction with the ligand-binding domain (LBD) of the Aryl Hydrocarbon Receptor (AhR).

The process begins with obtaining three-dimensional structures of both the ligand (this compound) and the target protein (AhR). Since a complete crystal structure of the human AhR is not always available, researchers often construct a homology model based on the amino acid sequence and known crystal structures of related proteins. unimib.it Using specialized software, the this compound molecule is then "docked" into the predicted binding pocket of the AhR LBD. The software calculates the most likely binding pose and estimates the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. brieflands.com

These simulations can reveal crucial details, such as the specific amino acid residues within the AhR binding pocket that interact with the ligand. unimib.it For instance, studies on other AhR ligands have identified key residues that are critical for binding. unimib.it By comparing the predicted binding mode of this compound to that of well-known potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), researchers can make informed predictions about its potential to activate the receptor. unimib.itplos.org

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity. mdpi.com

To develop a QSAR model for PAHs, a dataset of compounds with known AhR binding affinities or toxicological potencies is compiled. Various molecular descriptors—numerical values that characterize properties of the molecule such as its size, shape, lipophilicity, and electronic characteristics—are calculated for each compound. mdpi.comnih.gov Machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.govmdpi.com

Once validated, this QSAR model can be used to predict the activity of new or untested compounds like this compound simply by calculating its molecular descriptors and inputting them into the model equation. This approach is particularly useful for screening large libraries of chemicals and prioritizing them for further testing. nih.gov

Pathway and Network Analysis

Upon binding to and activating the AhR, this compound can trigger a cascade of downstream events by altering gene expression. Pathway analysis is a computational method used to identify the biological pathways most significantly affected by these changes. macrogen.comnih.gov

This analysis relies on comprehensive databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), which contain vast, curated collections of pathway maps representing our current knowledge of molecular interaction and reaction networks. macrogen.comgenome.jpmetwarebio.com By inputting data from a toxicogenomics experiment (e.g., a list of genes that are up- or down-regulated after a cell is exposed to this compound), pathway analysis tools can identify which pathways are statistically overrepresented in the data.

For an AhR agonist like this compound, this analysis would likely highlight pathways involved in xenobiotic metabolism, such as the "Metabolism of xenobiotics by cytochrome P450" pathway. researchgate.net It could also reveal impacts on other interconnected pathways related to cell cycle control, immune response, and oxidative stress, providing a systems-level view of the compound's biological impact. uib.nomdpi.com

The table below summarizes the primary computational methodologies used to predict the molecular interactions and biological pathways associated with this compound.

Methodology Description Predicted Output Relevance for this compound
Homology Modeling Creates a 3D model of a target protein (e.g., AhR) based on the amino acid sequence and a known experimental structure of a related protein. unimib.itA predicted 3D structure of the Aryl Hydrocarbon Receptor (AhR) Ligand-Binding Domain (LBD).Essential first step when an experimental crystal structure of the target protein is unavailable.
Molecular Docking Simulates the binding of a ligand (this compound) into the active site of a target protein (AhR). vegahub.euBinding affinity (e.g., kcal/mol), binding pose, and specific protein-ligand interactions. nih.govbrieflands.comPredicts the strength and nature of the interaction with the AhR, indicating its potential as an agonist. unimib.it
QSAR Modeling Develops statistical models that correlate molecular structure with biological activity using a set of known compounds. nih.govPredicted biological activity or toxicity (e.g., AhR activation potency) for an untested compound.Allows for rapid screening and prediction of toxicity based on molecular structure without direct experimental data. researchgate.net
Pathway Analysis Maps experimental data (e.g., gene expression changes) onto curated biological pathway databases like KEGG. macrogen.comnih.govIdentification of statistically significant biological pathways perturbed by the compound.Elucidates the downstream biological consequences of AhR activation, such as effects on metabolism and cell signaling. mdpi.com

To illustrate the type of data generated from molecular docking studies, the following table presents reported binding affinities of various known ligands to the Aryl Hydrocarbon Receptor.

Ligand Binding Affinity (-logIC50 or Docking Score) Reference
2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)High Affinity (Potent Agonist) unimib.it
6-formylindolo[3,2-b]carbazole (FICZ)High Affinity (Endogenous Agonist) unimib.it
Leflunomide (LEFL)Lower Affinity Ligand unimib.it
Tapinarof~ -36 kcal/mol (MMGBSA) nih.gov
Rosmarinic acid-7.7 kcal/mol (Docking Score) jppres.com
Hesperetin-7.2 kcal/mol (Docking Score) jppres.com

Structure Activity Relationships and Comparative Mechanistic Insights

Impact of Structural Modifications on Biological Activity of 3-Methylcholanthrylene Derivatives

Metabolic processes often introduce hydroxyl (-OH) and carbonyl (C=O) groups to the this compound structure. These oxygenated metabolites are not merely detoxification products; they are often key mediators of the parent compound's carcinogenic activity. The metabolism of 3-Methylcholanthrene (B14862) (3-MC), a closely related and widely studied PAH, can yield a variety of oxygenated species, including known carcinogens like 1-hydroxy-3-MC and 1-keto-3-MC. researchgate.net This metabolic conversion is often a prerequisite for the molecule's ability to induce estrogen receptor (ER)-mediated transcription. researchgate.net

The formation of these derivatives is a critical step in the bioactivation pathway. For instance, the creation of phenols and quinones from parent PAHs leads to reactive metabolites capable of forming DNA adducts. nih.gov The introduction of a phenolic hydroxyl group can be crucial for antiradical and antitumor activities, as demonstrated in studies on other classes of natural products like coumarins. areeo.ac.ir However, the specific impact of each hydroxylated or carbonylated derivative of this compound depends on the position of the functional group, which affects subsequent metabolic steps and interactions with cellular targets.

Table 1: Biological Activity of Key 3-Methylcholanthrene Metabolites

CompoundStructural ModificationObserved Biological ActivityReference
3-Methylcholanthrene (3-MC)Parent CompoundProcarcinogen, potent AhR agonist. nih.govinchem.org
1-hydroxy-3-MethylcholanthreneHydroxylated MetaboliteIdentified as a known carcinogen; product of one-electron transfer oxidation. researchgate.net
1-keto-3-MethylcholanthreneCarbonylated (Keto) MetaboliteIdentified as a known carcinogen; product of one-electron transfer oxidation. Such metabolites may interact with the Androgen Receptor (AR). researchgate.net

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate biological activity, metabolic stability, and lipophilicity. mdpi.com While specific research on fluorinated analogs of this compound is limited, the principles derived from studies on other complex molecules provide valuable insights.

Fluorination can significantly alter a molecule's electronic properties due to the high electronegativity of fluorine, which can influence receptor binding and enzyme interactions. mdpi.com For example, fluorinated analogs of other bioactive compounds have been shown to retain or even exceed the potency of the parent compound. beilstein-journals.orgnih.gov In some cases, replacing a hydrogen atom with fluorine does not substantially increase the molecule's size, allowing it to fit into the same biological pockets while presenting different electronic characteristics. mdpi.com Furthermore, the carbon-fluorine bond is very stable, which can block sites of metabolic oxidation. This has been shown to prevent nonspecific side effects from oxidative degradation in other drug candidates, such as epothilone (B1246373) analogs. beilstein-journals.org It is anticipated that selective fluorination of the this compound structure could similarly produce analogs with modified biological activity and metabolic profiles. mdpi.com

Hydroxylated and Carbonylated Derivatives

Comparative Analysis of this compound with Other Polycyclic Aromatic Hydrocarbons

While this compound belongs to the broad class of PAHs, it exhibits a unique toxicological profile when compared to other members like Benzo[a]pyrene (B[a]P) or Dibenzo[a,h]anthracene. These differences arise from variations in their ability to activate signaling pathways, the routes by which they are metabolized, and their ultimate effects on cell fate.

The Aryl hydrocarbon Receptor (AhR) is a key ligand-activated transcription factor that mediates the toxicity of many PAHs, including this compound. nih.govnih.gov Upon binding a ligand like 3-MC, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate the expression of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govd-nb.info

However, not all PAHs activate the AhR with the same potency or produce the same downstream effects. plos.org Studies comparing 3-MC with the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) reveal that 3-MC induces a distinct, oscillatory binding of the AhR to gene promoters, a pattern not observed with TCDD. nih.gov This suggests that different ligands can induce unique temporal patterns of receptor engagement, leading to differential gene expression profiles. nih.gov Furthermore, PAHs show a wide range of potencies for AhR activation. Some PAHs may be strong AhR activators but weak activators of other nuclear receptors, while others may interact with multiple receptors, leading to complex signaling cross-talk. mdpi.com

Table 2: Comparative AhR Activation by Different PAHs

CompoundRelative AhR Activation PotencyKey Downstream Signaling CharacteristicsReference
3-Methylcholanthrene (3-MC)HighInduces differential, oscillatory recruitment of AhR to promoters. Can activate ER-mediated transcription after metabolic conversion. researchgate.netnih.gov
Benzo[a]pyrene (B[a]P)HighClassic AhR agonist leading to strong induction of CYP1A1/1B1. nih.govnih.gov
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Very High (Reference Compound)Sustained, non-oscillatory AhR activation. Poorly metabolized. nih.govnih.gov
ChryseneModerate to HighActivation potency is significantly influenced by alkylation patterns.
PhenanthreneLowWeak AhR agonist. mdpi.com

The carcinogenicity of most PAHs is dependent on their metabolic activation into reactive electrophiles that can bind to DNA. researchgate.net Three major pathways are involved in this transformation:

Diol Epoxide Pathway: Involves CYP enzymes and epoxide hydrolase to form dihydrodiol epoxides. This is a well-established pathway for many PAHs, including B[a]P. nih.gov

Radical Cation Pathway: Involves one-electron oxidation by CYP peroxidases to form radical cations that can react directly with DNA. nih.gov

o-Quinone Pathway: Involves aldo-keto reductases (AKRs) that convert PAH dihydrodiols into catechols, which are then oxidized to reactive and redox-active o-quinones. nih.gov

Different PAHs are metabolized preferentially through different pathways, leading to distinct profiles of reactive metabolites. For example, 3-MC is known to stimulate its own metabolism by inducing microsomal cytochrome P-450 monooxygenases. inchem.org The specific structure of a PAH, including its size and the presence of features like a "bay region" or a "fjord region," dictates its suitability as a substrate for the various metabolic enzymes (CYPs, AKRs, epoxide hydrolase). nih.govmdpi.com Lower molecular weight PAHs are often metabolized differently than higher molecular weight ones. mdpi.comnih.gov This competition for and differential processing by metabolic enzymes is a key determinant of a specific PAH's toxic and carcinogenic potential. mdpi.com

The reactive metabolites generated from PAHs disrupt cellular homeostasis and drive malignant transformation through several mechanisms. These include the formation of DNA adducts leading to mutations, the generation of reactive oxygen species (ROS) causing oxidative stress, and the aberrant activation of signaling pathways that control cell growth, proliferation, and apoptosis. nih.govmdpi.com

Activation of the AhR by ligands like 3-MC can lead to a loss of cell-cell adhesion, increased cell proliferation, and inflammation, all of which contribute to tumorigenesis. nih.gov However, the specific cellular response can vary between PAHs. For instance, in studies of pulmonary arterial hypertension, a condition involving profound cellular proliferation and apoptosis resistance, different stimuli can trigger distinct changes in gene expression and cell behavior. mdpi.comersnet.org Similarly, different PAHs can uniquely alter the expression of genes involved in cell cycle control, DNA damage repair, and apoptosis. ersnet.org The transformation from a normal cell to a cancerous one is a multi-step process, and the specific pathway of that transformation can be influenced by the unique profile of reactive metabolites and signaling disruptions caused by a particular PAH. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of 3-MC's biological impact, researchers are increasingly turning to integrated omics strategies. mdpi.commetabolon.com This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data. mdpi.comnih.govfrontlinegenomics.com Such multi-omics approaches offer a powerful lens to dissect the intricate molecular mechanisms and pathways affected by 3-MC exposure. mdpi.comnih.gov

Genomics: The study of an organism's complete set of DNA, the genome, provides the foundation for understanding susceptibility and response to xenobiotics like 3-MC. metabolon.comnih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts reveals which genes are actively being expressed in response to 3-MC, offering insights into altered cellular functions. frontlinegenomics.comnih.gov

Proteomics: This field focuses on the entire set of proteins in a biological sample, providing a direct look at the functional molecules executing cellular processes that are impacted by 3-MC. frontlinegenomics.comnih.gov

Metabolomics: By studying the complete set of small-molecule metabolites, researchers can capture the ultimate downstream effects of 3-MC on cellular metabolism and phenotype. metabolon.comresearchgate.net

Integrating these datasets can reveal complex interactions, such as how genetic variations influence transcriptomic responses, which in turn alter protein expression and, ultimately, the metabolic profile of a cell or organism after 3-MC exposure. d-nb.infofrontiersin.org For instance, microarray analysis following 3-MC exposure has already pointed to a complex mechanism of ovotoxicity involving xenobiotic metabolism, cell cycle progression, and cell death pathways. researchgate.net Future integrated analyses will provide a more detailed and interconnected view of these processes.

Advanced Imaging and Single-Cell Analysis in 3-Methylcholanthrylene Research

Recent advancements in imaging and single-cell analysis are set to revolutionize our understanding of 3-MC's effects at an unprecedented resolution. thermofisher.comfrontiersin.org Traditional methods often rely on homogenized cell populations, which can mask the critical variations occurring within individual cells. thermofisher.com

Advanced Imaging Techniques:

Multiplexed Error-Robust Fluorescence In Situ Hybridization (MERFISH): This imaging-based spatial transcriptomics technology allows for the direct mapping of single-cell identities to their spatial positions within a tissue, providing crucial context for understanding cellular interactions in response to 3-MC. nih.gov

CosMx™ Spatial Molecular Imager (SMI): This technology enables subcellular imaging of a vast number of transcripts in FFPE tissues, maintaining the integrity of the tissue architecture. rna-seqblog.com This allows for the analysis of individual cells in their native environment, which is critical for studying the effects of 3-MC on cell-to-cell communication and the tissue microenvironment. rna-seqblog.com

Confocal and Light-Sheet Fluorescence Microscopy: These techniques provide high-resolution, three-dimensional imaging of cellular and subcellular structures, offering valuable spatial information on the effects of 3-MC. frontiersin.org

Single-Cell Analysis: By analyzing the gene expression, protein levels, and other molecular characteristics of individual cells, researchers can uncover rare cell populations and heterogeneous responses to 3-MC that are missed in bulk analyses. thermofisher.com Techniques like single-cell transcriptomics and proteomics can reveal, for example, that only a specific subpopulation of cells within a tissue is susceptible to 3-MC-induced toxicity. thermofisher.combiorxiv.org Integrating these single-cell omics data with advanced imaging provides a powerful approach to link molecular changes to cellular and tissue-level phenotypes. frontiersin.org

Development of Novel Experimental Models for Specific Mechanistic Questions

To address specific questions about the mechanisms of 3-MC action, researchers are developing and utilizing novel experimental models. These models offer more controlled and targeted ways to investigate the compound's effects.

One example is the use of fibrosarcoma models induced by the intramuscular injection of 3-MC in mice. plos.org This model has been employed to study the role of specific genes, such as stathmin, in p53-dependent tumorigenesis. plos.org By using wild-type, heterozygous, and knockout mice, researchers can dissect the necessity of particular proteins in the carcinogenic process initiated by 3-MC. plos.org

Future developments will likely include more sophisticated models, such as:

Organoids: Three-dimensional cell cultures that mimic the structure and function of organs, providing a more physiologically relevant system to study 3-MC's effects on specific tissues. nih.gov

Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic alterations to study the interaction between 3-MC and particular signaling pathways. nih.gov

Humanized Mouse Models: Mice engrafted with human cells or tissues to better predict the effects of 3-MC in humans.

These advanced models will be instrumental in answering precise mechanistic questions that are difficult to address in traditional cell culture or animal studies.

Theoretical Advances in Understanding this compound's Biological Interactions

Theoretical and computational approaches are becoming increasingly important for understanding the fundamental principles governing the interaction of 3-MC with biological molecules. In silico modeling, for instance, can predict how reactive intermediates of polycyclic aromatic hydrocarbons (PAHs) like 3-MC interact with DNA. researchgate.net

Studies have used computational modeling to show the alignment of reactive functional groups of PAH benzylic carbocations with nucleophilic sites on guanine (B1146940) bases within DNA, which corresponds with the known formation of nucleotide adducts. researchgate.net These theoretical models can help to explain the mutational mechanisms, such as frameshifts and the generation of apurinic sites, that are induced by these compounds. researchgate.net

Future theoretical work will likely focus on:

Quantum mechanical calculations: To more accurately predict the reactivity and electronic properties of 3-MC and its metabolites.

Molecular dynamics simulations: To simulate the dynamic interactions of 3-MC with proteins, such as the aryl hydrocarbon receptor (AhR), and DNA over time.

Systems biology modeling: To create comprehensive models of the cellular pathways affected by 3-MC, integrating data from various omics platforms.

These theoretical advances will provide a deeper, more quantitative understanding of the molecular-level events that initiate the biological effects of 3-MC.

Computational and AI-Driven Predictions in Xenobiotic Research

The fields of computational toxicology and artificial intelligence (AI) are offering powerful new tools for predicting the metabolic fate and potential toxicity of xenobiotics like 3-MC. frontiersin.orgnih.gov Machine learning (ML) models, in particular, are being developed to predict various aspects of xenobiotic biotransformation. frontiersin.orgnih.gov

Key Applications:

Metabolism Prediction: Machine learning algorithms can be trained on large datasets of known metabolic reactions to predict the sites of metabolism (SoMs) on a novel compound. univie.ac.at This can help to identify the potential reactive metabolites of 3-MC that are responsible for its toxic effects. univie.ac.at

Toxicity Prediction: AI-driven models can be used to predict the potential carcinogenicity or other toxic endpoints of a compound based on its chemical structure and other properties.

Biomarker Discovery: AI approaches, such as iterative Random Forests (iRF), can analyze complex datasets from omics studies to identify potential biomarkers of exposure or effect for xenobiotics. nih.gov

These computational tools can help to prioritize compounds for further experimental testing, reduce the reliance on animal studies, and accelerate the process of risk assessment for environmental chemicals like 3-MC. frontiersin.orgnih.gov

Interdisciplinary Approaches to Unravel Complex Biological Effects

A comprehensive understanding of the biological effects of 3-MC requires a move beyond single-discipline studies towards more integrated, interdisciplinary research. nih.govaimspress.com The complexity of the interactions between 3-MC, biological systems, and environmental factors necessitates collaboration between experts in various fields.

Examples of Interdisciplinary Integration:

Chemistry and Biology: Elucidating the relationship between the chemical structure of 3-MC and its biological activity, including its metabolism and interaction with cellular receptors. researchgate.net

Toxicology and Neuroscience: Investigating the neurotoxic effects of 3-MC and its impact on neurodevelopment and behavior, potentially linking neurotransmitter systems to personality traits influenced by environmental exposures. nih.gov

Computational Science and Experimental Biology: Using computational models to generate hypotheses that can be tested in the laboratory, and using experimental data to refine and validate the models. frontiersin.orgnih.gov

Nanotechnology and Biomedicine: The convergence of these fields could lead to novel methods for studying and potentially mitigating the effects of xenobiotics. nih.gov

By combining the expertise and methodologies from diverse fields such as chemistry, biology, toxicology, computational science, and medicine, researchers can build a more complete and nuanced picture of the multifaceted biological effects of this compound. nih.govaimspress.com

Q & A

Q. How can researchers reconcile contradictory findings across 3MCE studies during literature reviews?

  • Methodological Answer : Create a matrix of study parameters (species, dose, exposure duration, analytical methods) to identify confounding variables. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Prioritize studies with transparent method sections and raw data availability .

Q. What databases and search strategies are most effective for retrieving 3MCE-related toxicological data?

  • Methodological Answer : Query PubMed, TOXCENTER, and NTP databases using MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/metabolism") and CAS numbers. Augment with grey literature (e.g., ATSDR reports) using Boolean operators (e.g., "this compound AND (metabolism OR carcinogenicity)") .

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